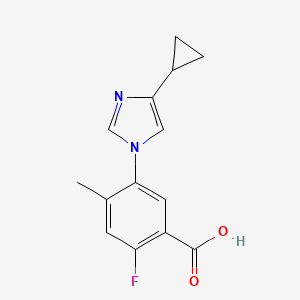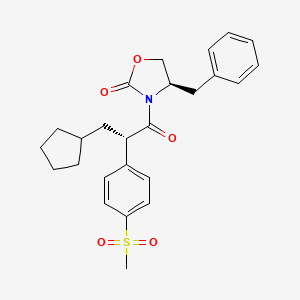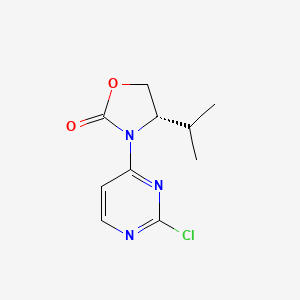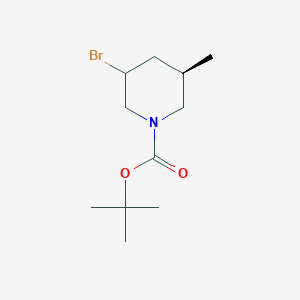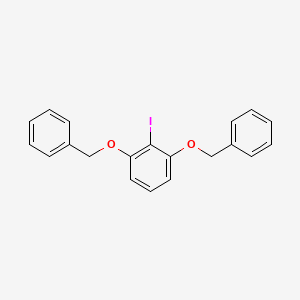
(((2-Iodo-1,3-phenylene)bis(oxy))bis(methylene))dibenzene
描述
(((2-Iodo-1,3-phenylene)bis(oxy))bis(methylene))dibenzene is an organic compound characterized by its complex structure, which includes an iodine atom attached to a phenylene group, bis(oxy) linkages, and methylene bridges connecting to benzene rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (((2-Iodo-1,3-phenylene)bis(oxy))bis(methylene))dibenzene typically involves the following steps:
Starting Materials: The synthesis begins with 2-iodo-1,3-dihydroxybenzene and benzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 2-iodo-1,3-dihydroxybenzene is reacted with benzyl chloride under reflux conditions, facilitating the formation of the bis(oxy) linkages and methylene bridges.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing techniques such as recrystallization or column chromatography to purify the final product.
化学反应分析
Types of Reactions
(((2-Iodo-1,3-phenylene)bis(oxy))bis(methylene))dibenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution.
Oxidation Reactions: The phenylene groups can undergo oxidation to form quinones.
Reduction Reactions: The compound can be reduced to form corresponding hydroxy derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
科学研究应用
(((2-Iodo-1,3-phenylene)bis(oxy))bis(methylene))dibenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism by which (((2-Iodo-1,3-phenylene)bis(oxy))bis(methylene))dibenzene exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways, such as those involved in cell proliferation or apoptosis.
相似化合物的比较
Similar Compounds
- (((2-Bromo-1,3-phenylene)bis(oxy))bis(methylene))dibenzene
- (((2-Chloro-1,3-phenylene)bis(oxy))bis(methylene))dibenzene
- (((2-Fluoro-1,3-phenylene)bis(oxy))bis(methylene))dibenzene
Uniqueness
(((2-Iodo-1,3-phenylene)bis(oxy))bis(methylene))dibenzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity compared to its bromo, chloro, and fluoro analogs.
属性
IUPAC Name |
2-iodo-1,3-bis(phenylmethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17IO2/c21-20-18(22-14-16-8-3-1-4-9-16)12-7-13-19(20)23-15-17-10-5-2-6-11-17/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKORBOOXCSCPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC=C2)OCC3=CC=CC=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

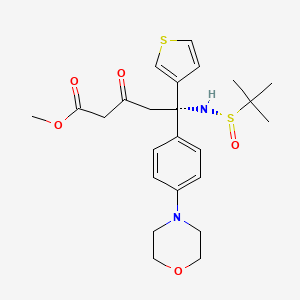
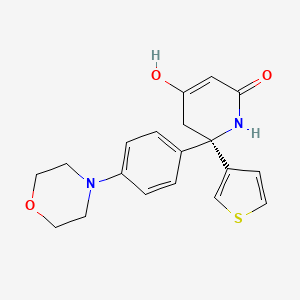
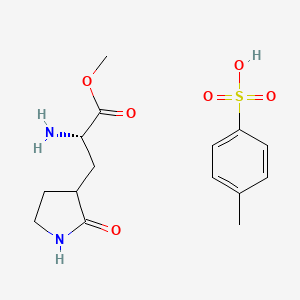
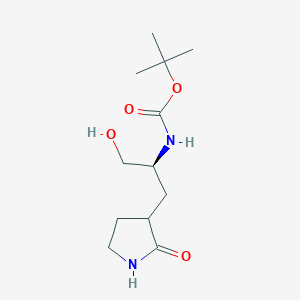
![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B8091803.png)
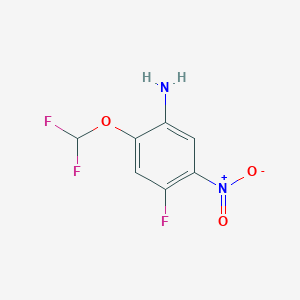
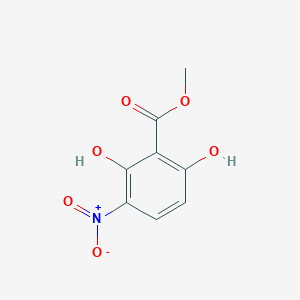
![(1R,5S)-tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B8091819.png)
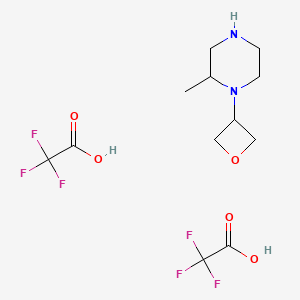
![4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B8091826.png)
